
2-(Phenylethynyl)benzoic acid
Descripción general
Descripción
2-(Phenylethynyl)benzoic acid is a useful research compound. Its molecular formula is C15H10O2 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Applications
- Synthesis of 2-(2-Aryl)ethylbenzoic Acid : The study outlines the synthesis of 2-(2-Phenylethyl)benzoic acid using o-cyanobenzyl chloride, highlighting a Wittig-Horner reaction and subsequent hydrolysis and hydrogenation steps, achieving an overall yield of about 64% (Chen Fen-er, 2012).
- Benzimidazole Synthesis in High-Temperature Water : Research investigating the synthesis of benzimidazoles, including 2-phenylbenzimidazole from 1,2-phenylenediamine and benzoic acid, in high-temperature water. This study explores solvent properties of water under high temperature to optimize chemical reactions (Lucinda M. Dudd et al., 2003).
- 1,4-Dimethyl Anthraquinone Synthesis : Discusses synthesizing 2-(2′,5′-dimethylbenzoyl) benzoic acid as a precursor for producing 1,4-dimethyl anthraquinones, an important compound in dye manufacturing (Dai Run-ying, 2008).
Chemical Analysis and Characterization
- Characterization of Benzoic Acid Derivatives : A study focusing on benzoic acid and its derivatives, including their natural occurrence in foods and as additives. The review covers their uses, exposure, and associated controversies (A. D. del Olmo et al., 2017).
- Thermodynamic Study of Benzoic Acid and Chlorobenzoic Acids : Addresses the phase behavior of benzoic acid, useful in pharmaceutical research. It discusses the modeling of phase equilibria using Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) (T. Reschke et al., 2016).
Materials Science and Technology
- Polyaniline/Al Bismuthate Composite Nanorods for Benzoic Acid Detection : Investigates the preparation of polyaniline/Al bismuthate composite nanorods for the effective detection of benzoic acid, a widely used preservative (L. Pei et al., 2020).
- All-Aromatic Liquid Crystalline Thermosets with High Glass Transition Temperatures : Discusses the synthesis of liquid crystal oligomers with potential applications in high-performance polymers. These materials exhibit outstanding mechanical and thermal properties (M. Iqbal et al., 2009).
Mecanismo De Acción
Target of Action
It is known that benzoic acid derivatives, which include 2-(phenylethynyl)benzoic acid, often interact with various enzymes and receptors in the body .
Mode of Action
Benzoic acid derivatives are known to interact with their targets through various mechanisms, such as enzyme inhibition or receptor modulation .
Biochemical Pathways
Benzoic acid, a core component of this compound, is predominantly biosynthesized using shikimate and the core phenylpropanoid pathways . The shikimate pathway is a seven-step metabolic route used by bacteria, fungi, algae, parasites, and plants for the biosynthesis of aromatic amino acids. This pathway is linked to the production of many secondary metabolites .
Pharmacokinetics
It is known that phenolic compounds, such as benzoic acid derivatives, undergo various metabolic processes after ingestion, affecting their bioavailability .
Result of Action
Phenolic compounds are known to exhibit antioxidant, anti-inflammatory, and antimicrobial activities . They can also interact with cellular signaling pathways, modulating gene expression and protein function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Análisis Bioquímico
Biochemical Properties
2-(Phenylethynyl)benzoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific conditions and the presence of other cofactors . Additionally, this compound can bind to proteins and alter their conformation, affecting their function and stability.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . By affecting these pathways, this compound can alter gene expression patterns, leading to changes in cellular behavior. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes and altering their activity.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific target and the context of the reaction . For example, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing metabolic enzyme activity and improving cellular function . At high doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450 and other oxidoreductases . These interactions can lead to the formation of metabolites that participate in further biochemical reactions. The compound can also affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The compound’s localization can influence its activity and function, as it may interact with different biomolecules depending on its distribution.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration. The localization of this compound can also affect its stability and activity, as different cellular environments provide distinct conditions for its function.
Propiedades
IUPAC Name |
2-(2-phenylethynyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPBPBZPJIUTFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


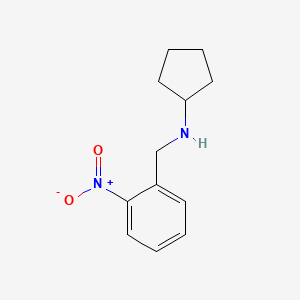

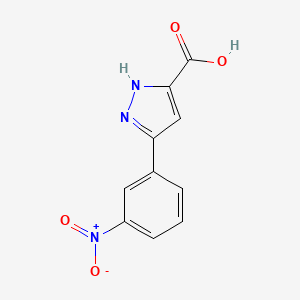
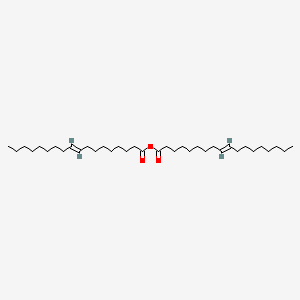
![Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B3023455.png)
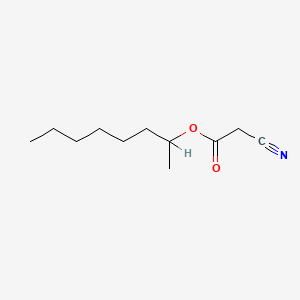
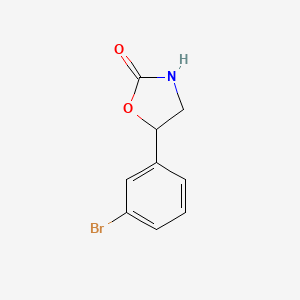
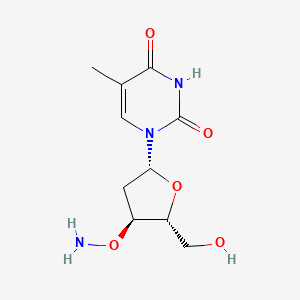
![(4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine](/img/structure/B3023460.png)
![1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine](/img/structure/B3023461.png)
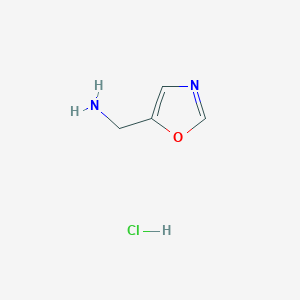
![Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B3023464.png)


